molecular formula C5H11NO B2824609 (3S)-3-methylpyrrolidin-3-ol CAS No. 1312756-35-6

(3S)-3-methylpyrrolidin-3-ol

Cat. No. B2824609
CAS RN: 1312756-35-6
M. Wt: 101.149
InChI Key: ILBDVRCFTYQLOE-YFKPBYRVSA-N
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Description

(3S)-3-methylpyrrolidin-3-ol, also known as 3-methylpyrrolidine-3-ol, is a chiral building block and an important intermediate in the synthesis of various natural products and pharmaceuticals. It is a colorless liquid with a boiling point of 197-198°C and a molecular weight of 101.15 g/mol.

Scientific Research Applications

Synthesis and Chemical Reactions

A notable application of compounds similar to (3S)-3-methylpyrrolidin-3-ol is their use in synthesis and chemical reactions. For example, a methodology for the preparation of optically active (3S)-1-benzylpyrrolidin-3-ol, an important drug precursor, was reported starting from the naturally occurring alkaloid (−)-vasicine. This process yielded the compound in high overall yield, showcasing its significance in synthetic organic chemistry (Aga et al., 2013).

Catalysis and Asymmetric Synthesis

In the realm of catalysis and asymmetric synthesis, derivatives of pyrrolidine, including compounds structurally related to this compound, have been utilized as catalysts for Michael additions and other types of reactions. These studies highlight the utility of such compounds in promoting enantioselective synthesis, a cornerstone of modern pharmaceutical manufacturing and material science (Ruiz-Olalla et al., 2015).

Electrochemical Applications

Compounds with similar structures to this compound have been studied in electrochemical applications, particularly in ionic liquids and electrolytes for energy storage devices. For instance, the electrochemical behavior of nickel complexes in ionic liquids demonstrates the potential of such compounds in facilitating redox reactions, which is relevant for the development of batteries and supercapacitors (Katayama et al., 2014).

Materials Science

In materials science, the chemistry of pyrrolidine derivatives extends to the development of novel materials with specific properties. For example, graphene-modified magnetic polypyrrole nanocomposites have been synthesized for adsorption applications, indicating the versatility of pyrrolidine-based structures in creating functional materials for environmental cleanup and water treatment (Bai et al., 2015).

properties

IUPAC Name

(3S)-3-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(7)2-3-6-4-5/h6-7H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBDVRCFTYQLOE-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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